Methimazole Thio-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

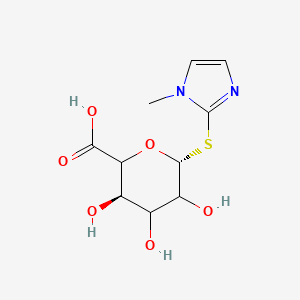

Methimazole Thio-beta-D-glucuronide is a compound with the molecular formula C10H14N2O6S and a molecular weight of 290.29 g/mol . It is a derivative of methimazole, a thionamide antithyroid agent used in the treatment of hyperthyroidism. This compound is primarily used in proteomics research .

Métodos De Preparación

The synthesis of Methimazole Thio-beta-D-glucuronide involves the reaction of methimazole with glucuronic acid. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the glucuronide conjugate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Methimazole Thio-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Aplicaciones Científicas De Investigación

Methimazole Thio-beta-D-glucuronide has several scientific research applications, including:

Mecanismo De Acción

Methimazole Thio-beta-D-glucuronide exerts its effects by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a reduction in the production of thyroxine (T4) and triiodothyronine (T3), thereby ameliorating hyperthyroidism . The molecular targets and pathways involved include the thyroid gland and the thyroid hormone synthesis pathway .

Comparación Con Compuestos Similares

Methimazole Thio-beta-D-glucuronide can be compared with other similar compounds, such as:

Methimazole: A thionamide antithyroid agent that inhibits thyroid hormone synthesis.

Carbimazole: A prodrug that is converted to methimazole in the body and exerts similar effects.

Propylthiouracil: Another thionamide antithyroid agent that inhibits both thyroid hormone synthesis and the peripheral conversion of T4 to T3.

This compound is unique in its glucuronide conjugate form, which allows for specific applications in proteomics research and pharmacokinetic studies .

Actividad Biológica

Methimazole Thio-beta-D-glucuronide is a metabolite of methimazole, a thionamide antithyroid medication primarily used to treat hyperthyroidism. This compound exhibits significant biological activity, particularly in its role as an inhibitor of thyroid hormone synthesis. This article explores the biological mechanisms, pharmacokinetics, case studies, and relevant research findings concerning this compound.

This compound functions by inhibiting thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones. By obstructing TPO, it reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating symptoms associated with hyperthyroidism. The inhibition occurs through several proposed mechanisms:

- Competitive Inhibition : Methimazole acts as a competitive substrate for TPO, leading to its iodination instead of thyroglobulin.

- Direct Interaction : The sulfur moiety in methimazole may bind to the iron atom in TPO's heme group, impairing its enzymatic function .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

- Absorption : After oral administration, methimazole is rapidly absorbed with an absolute bioavailability of approximately 93% .

- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, producing several metabolites, including this compound .

- Distribution : The volume of distribution is about 20 L, with concentrations in the thyroid gland significantly higher than in plasma .

Clinical Case Studies

Several clinical case studies have highlighted the biological activity and potential side effects associated with methimazole and its metabolites:

- Hepatotoxicity Case : A 54-year-old male developed cholestatic hepatitis after 14 days on methimazole therapy. Symptoms resolved upon discontinuation of the drug, illustrating the need for monitoring liver function during treatment .

- Agranulocytosis and Hepatotoxicity : A 51-year-old male experienced both agranulocytosis and severe hepatotoxicity after four weeks on methimazole. His condition improved rapidly following withdrawal of the medication .

- Arthritis Development : A 40-year-old woman developed oligoarthritis shortly after starting methimazole for Graves' disease. Symptoms resolved within weeks after stopping the drug, indicating a potential link between methimazole and inflammatory arthropathy .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Inhibition Studies : Research shows that this compound effectively inhibits TPO activity, supporting its role in reducing thyroid hormone levels during hyperthyroidism treatment.

- Analytical Applications : The compound is utilized in analytical chemistry for studying glucuronide conjugates and understanding drug metabolism pathways.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Inhibits thyroid peroxidase (TPO) |

| Key Metabolite | This compound |

| Pharmacokinetics | Rapid absorption; extensive hepatic metabolism |

| Clinical Implications | Potential for hepatotoxicity and agranulocytosis |

| Research Applications | Used in pharmacokinetic studies and drug development |

Propiedades

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJCTIXBHPRDX-ARXGFGQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.